1H-1,2,4-Triazole, 1-(methoxyphenylmethyl)-
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Overview
Description
1H-1,2,4-Triazole, 1-(methoxyphenylmethyl)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and potential biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole, 1-(methoxyphenylmethyl)- can be synthesized through several methods. One common approach involves the reaction of hydrazines with formamide under microwave irradiation, which proceeds smoothly without a catalyst and shows excellent functional-group tolerance . Another method includes the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols, where alcohols act as both solvents and reactants . Additionally, a copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions .
Industrial Production Methods: Industrial production methods for 1H-1,2,4-Triazole, 1-(methoxyphenylmethyl)- often involve large-scale synthesis using efficient catalytic systems. For instance, a cascade addition-oxidative cyclization of nitriles with 2-aminopyridines or amidines in the presence of a copper complex and air as the oxidant provides high yields of 1,2,4-triazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole, 1-(methoxyphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds.
Scientific Research Applications
1H-1,2,4-Triazole, 1-(methoxyphenylmethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-(methoxyphenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, triazole derivatives are known to inhibit the biosynthesis of ergosterol, a major component of fungal cell membranes, by blocking the enzyme 14-α-demethylase . This inhibition leads to the accumulation of toxic sterols and disruption of the fungal cell membrane .
Comparison with Similar Compounds
1H-1,2,4-Triazole, 1-(methoxyphenylmethyl)- can be compared with other similar compounds, such as:
1,2,3-Triazole: Another isomer of triazole with different chemical properties and biological activities.
Imidazole: A heterocyclic compound with a similar structure but different applications and properties.
Fluconazole: A triazole-based antifungal drug that inhibits ergosterol biosynthesis.
Uniqueness: 1H-1,2,4-Triazole, 1-(methoxyphenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
105873-94-7 |
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Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-[methoxy(phenyl)methyl]-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3O/c1-14-10(13-8-11-7-12-13)9-5-3-2-4-6-9/h2-8,10H,1H3 |
InChI Key |
PYQHGGXSGKNBQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)N2C=NC=N2 |
Origin of Product |
United States |
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